molecular formula C5H3F3N2O B016536 2-Hydroxy-4-(trifluoromethyl)pyrimidine CAS No. 104048-92-2

2-Hydroxy-4-(trifluoromethyl)pyrimidine

Cat. No. B016536
M. Wt: 164.09 g/mol
InChI Key: WCEBFEVZTGLOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis 2-Hydroxy-4-(trifluoromethyl)pyrimidine is synthesized through various methods involving cyclization reactions and condensation processes. One method includes the reaction of β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride, testing different conditions to obtain pyrimidines or tetrahydropyrimidines (Zanatta et al., 1998). Another approach involves a facile three-step procedure, including cyclization of 2-aminothiophene-3-carbonitrile with trifluoroacetic acid, followed by chlorination and nucleophilic substitution reaction (Yang et al., 2014).

Molecular Structure Analysis The molecular structure of 2-Hydroxy-4-(trifluoromethyl)pyrimidine and its derivatives have been characterized by various techniques including X-ray diffraction analysis, which reveals the planarity of the molecule and the presence of conjugated aromatic rings (Zhang et al., 2013).

Chemical Reactions and Properties These compounds are involved in various chemical reactions, including cyclo-condensation and Suzuki cross-coupling reactions, leading to the synthesis of heteroarylpyrimidines and other biologically significant molecules (Saygılı et al., 2004).

Physical Properties Analysis Studies on 2-Hydroxy-4-(trifluoromethyl)pyrimidine have elucidated its stable conformations, bond angle distortions, and chemical shifts through experimental and quantum chemical analyses, highlighting its unique structural and electronic properties (Arjunan et al., 2018).

Chemical Properties Analysis The chemical properties of 2-Hydroxy-4-(trifluoromethyl)pyrimidine derivatives, such as their reactivity and interaction with biological molecules like DNA, have been studied. These compounds exhibit significant biological activities and interact with DNA through various modes, indicating their potential for further pharmacological exploration (Zhang et al., 2013).

Scientific Research Applications

  • It is utilized in physiological research to study the regulation of terpenoid metabolism in relation to phytohormones and sterols, which are critical for cell division, elongation, and senescence (Grossmann, 1990).

  • The compound is used in chemical studies for the ring-to-ring transformation of 1,2,4-oxadiazole-pyrimidinium salts (Buscemi et al., 2006).

  • It aids in the synthesis of biologically active pteridines and pyrimidines with an amino acid residue at the 2-position, which has implications in medicinal chemistry (Sugimoto et al., 1979).

  • The compound is also used in the preparation of various 2-alkoxy products and novel O1,O3-disubstituted glycerol and oxazolopyridopyrimidone betaine derivatives (Abass & Mayas, 2007).

  • It is involved in the synthesis of 4-(trifluoromethyl)pyrido[4,3-d]pyrimidine derivatives (Vasil’ev et al., 2010).

  • Its chemical and chemotherapeutical interest arises from its properties of a 4-hydroxy-2-pyridone and uracil in one ring system (Stadlbauer & Dang Van Tinh, 1999).

  • It exhibits potential anti-inflammatory, analgesic, and antipyretic activities (Antre et al., 2011).

  • The compound is a precursor to trimethoprim derivatives, which have antibacterial activity (Stuart et al., 1983).

  • Derivatives of 2-Hydroxy-4-(trifluoromethyl)pyrimidine have shown improved anti-inflammatory and analgesic activities (Muralidharan et al., 2019).

  • Its electrochemical reduction properties are useful for studying the chemical and spectroscopic properties of products (Smith & Elving, 1961).

  • Pyrazolo-pyrimidine derivatives, including this compound, largely inhibit the corrosion of copper in sulfuric acid solution, showing potential as corrosion inhibitors (Xu et al., 2018).

  • It has anti-bacterial activity against gram-positive and gram-negative bacteria (Deshmukh et al., 2009).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for 2-Hydroxy-4-(trifluoromethyl)pyrimidine are not available, pyrimidine derivatives are of great interest in drug discovery due to their wide range of pharmacological effects . They are often used as scaffolds for the design of new compounds with different biological profiles .

properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEBFEVZTGLOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361286
Record name 2-Hydroxy-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(trifluoromethyl)pyrimidine

CAS RN

104048-92-2
Record name 2-Hydroxy-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-(trifluoromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 8.74 moles of urea in 2.2L of methanol in a 3-necked flask, equipped with a mechanical stirrer, a reflux condenser and a dropping funnel was added dropwise over about 3 hours under N2 atmosphere an equimolar amount of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) which had been manufactured by addition of trifluoroacetyl chloride to ethyl vinyl ether. The temperature of the reaction mixture was kept below 15° C. After 15 min, 1.35 L of a concentrated HCl solution (32%) was added to the cooled suspension obtained and a clear solution was obtained. The solution was slowly heated to 60° C. and after 2 hours stirring, a suspension was formed. After overnight stirring at 60° C. and subsequently 1 h stirring at 0 to 5° C., the precipitate was filtered off. The residue was washed with water until neutral pH and subsequently with hexane (ca. 500 ml). After overnight drying on a rotary evaporator under reduced pressure in a 2-L flask, 6-(trifluoromethyl)pyrimidin-2(1H)-on was obtained as colorless crystals. The yield was 1.2 kg (85% of the theoretical yield).
Name
Quantity
8.74 mol
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.35 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-(trifluoromethyl)pyrimidine
Reactant of Route 2
2-Hydroxy-4-(trifluoromethyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-4-(trifluoromethyl)pyrimidine
Reactant of Route 4
2-Hydroxy-4-(trifluoromethyl)pyrimidine
Reactant of Route 5
2-Hydroxy-4-(trifluoromethyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-4-(trifluoromethyl)pyrimidine

Citations

For This Compound
2
Citations
MV Goryaeva, YV Burgart, VI Saloutin - Russian Chemical Bulletin, 2009 - Springer
Ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates under mild conditions undergo regioselective condensation with urea at the ethoxymethylidene substituent giving rise to …
Number of citations: 8 link.springer.com
JD Gould - 2019 - dam-oclc.bac-lac.gc.ca
Here we explore a variety of monofluorinated and trifluoromethyl reporters in an effort to derive optimal tags for purposes of fluorine NMR studies of proteins. By examining fluorine NMR …
Number of citations: 3 dam-oclc.bac-lac.gc.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.